

Application Notes: TAMRA DBCO 5-isomer for FRET-based Assays

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Compound of Interest

Compound Name: TAMRA DBCO, 5-isomer

Cat. No.: B15554467

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Introduction

Tetramethylrhodamine (TAMRA) is a well-established fluorophore widely utilized in biological research for labeling peptides, proteins, and nucleic acids. The 5-TAMRA DBCO isomer combines the bright and photostable fluorescence of TAMRA with the power of copper-free click chemistry. The dibenzocyclooctyne (DBCO) group reacts specifically and efficiently with azide-functionalized molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction proceeds rapidly at room temperature and in aqueous buffers without the need for a cytotoxic copper catalyst, making it ideal for labeling biomolecules in living cells and other sensitive biological systems[1][2].

In the context of Förster Resonance Energy Transfer (FRET), TAMRA derivatives are commonly employed as acceptor fluorophores. FRET is a distance-dependent physical process through which an excited donor fluorophore transfers energy non-radiatively to a proximal acceptor molecule[3]. This phenomenon is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over a 1-10 nm range, making it a powerful tool for studying molecular interactions, conformational changes, and enzymatic activities[3][4]. When paired with a suitable donor fluorophore such as Fluorescein (FAM) or Green Fluorescent Protein (GFP), TAMRA serves as an excellent FRET acceptor due to the significant overlap between the emission spectrum of the donor and the absorption spectrum of TAMRA[3][5][6].

The use of TAMRA DBCO 5-isomer in FRET-based assays allows for the precise, covalent labeling of an azide-modified binding partner. Upon interaction of this labeled molecule with a

second molecule tagged with a FRET donor, a change in FRET efficiency can be measured, providing quantitative data on the interaction dynamics.

Physicochemical and Spectroscopic Properties

The properties of TAMRA DBCO 5-isomer make it a robust tool for fluorescence-based applications. The key characteristics are summarized below.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~550-553 nm	[1][7]
Emission Maximum (λ_{em})	~575 nm	[1][7]
Molar Extinction Coefficient	~84,000-92,000 M ⁻¹ cm ⁻¹	[8][9]
Fluorescence Quantum Yield	~0.1	[8]
Recommended FRET Donors	FAM, GFP, Cyanine3 (Cy3)	[3][5][6]
Reactive Group	Dibenzocyclooctyne (DBCO)	[1]
Reactivity	Azide (Copper-free Click Chemistry)	[2]
Solubility	DMSO, DMF	[5][7]

Potential FRET Pairings

The selection of an appropriate FRET donor is critical for a successful assay. The donor's emission spectrum must overlap with the acceptor's excitation spectrum. Below is a table of common donors for TAMRA.

FRET Donor	Donor Excitation (nm)	Donor Emission (nm)	Spectral Overlap with TAMRA
FAM	~492	~517	Good
GFP	~488	~509	Good
Cy3	~550	~570	Excellent

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Peptides with TAMRA DBCO 5-isomer

This protocol describes the general procedure for labeling a peptide containing an azide-functionalized amino acid (e.g., p-azido-L-phenylalanine) with TAMRA DBCO 5-isomer.

Materials:

- Azide-modified peptide
- TAMRA DBCO 5-isomer
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

- Prepare TAMRA DBCO Stock Solution: Dissolve TAMRA DBCO 5-isomer in anhydrous DMF or DMSO to a final concentration of 10 mM. Store protected from light at -20°C.
- Prepare Peptide Solution: Dissolve the azide-modified peptide in the Reaction Buffer to a concentration of 1-5 mg/mL.
- Labeling Reaction:
 - Add a 1.5 to 3-fold molar excess of the TAMRA DBCO stock solution to the peptide solution.
 - Vortex the mixture gently and incubate for 2-4 hours at room temperature, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
- Purification:

- Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column.
- Equilibrate the column with the Reaction Buffer (PBS, pH 7.4).
- Elute the labeled peptide with the same buffer. The first colored fraction will contain the labeled peptide.
- Characterization:
 - Confirm labeling by measuring the absorbance of the purified fraction at 280 nm (for the peptide) and ~550 nm (for TAMRA).
 - The degree of labeling can be calculated using the molar extinction coefficients of the peptide and the dye.

Protocol 2: FRET-Based Protein-Peptide Interaction Assay

This protocol outlines a method to study the interaction between a protein (labeled with a FRET donor, e.g., GFP-fusion protein) and a peptide (labeled with TAMRA DBCO as the acceptor).

Materials:

- Donor-labeled protein (e.g., GFP-fusion protein)
- Acceptor-labeled peptide (TAMRA-DBCO-labeled peptide from Protocol 1)
- Assay Buffer: PBS, pH 7.4, with 0.01% Tween-20
- Microplate reader with fluorescence detection capabilities
- Black, low-volume 96- or 384-well plates

Procedure:

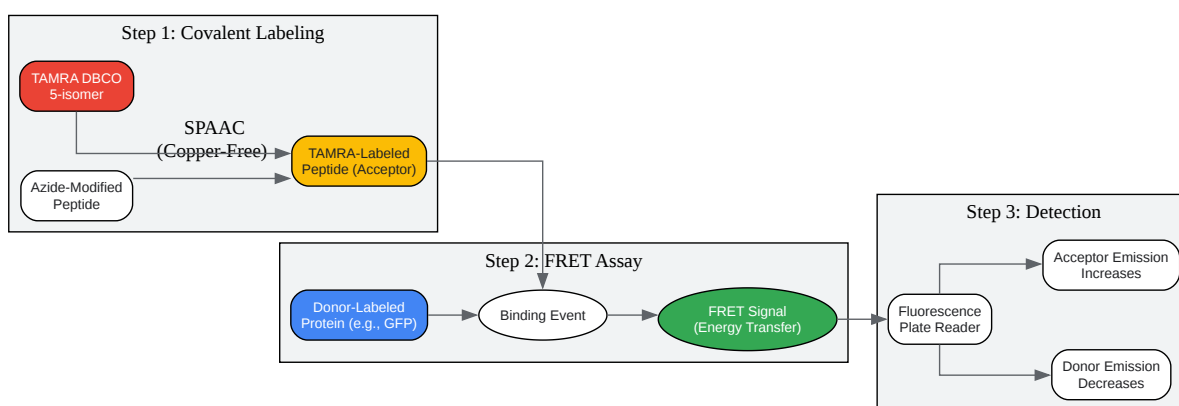
- Assay Setup:

- Prepare a serial dilution of the TAMRA-labeled peptide in the Assay Buffer.
- In a microplate, add a fixed concentration of the GFP-fusion protein to each well.
- Add the varying concentrations of the TAMRA-labeled peptide to the wells.
- Include control wells:
 - Donor only (GFP-protein)
 - Acceptor only (TAMRA-peptide)
 - Buffer only
- Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the interaction to reach equilibrium. Protect the plate from light.
- Fluorescence Measurement:
 - Set the excitation wavelength for the donor (e.g., 485 nm for GFP).
 - Measure the emission intensity at two wavelengths:
 - Donor emission wavelength (e.g., 510 nm for GFP)
 - Acceptor emission wavelength (e.g., 575 nm for TAMRA)
- Data Analysis:
 - Correct for background fluorescence by subtracting the reading from the buffer-only wells.
 - Calculate the FRET ratio. A common method is to calculate the ratio of the acceptor emission to the donor emission (e.g., Intensity at 575 nm / Intensity at 510 nm).
 - As the concentration of the acceptor-labeled peptide increases, binding to the donor-labeled protein will bring the fluorophores into proximity, resulting in a decrease in donor emission and an increase in acceptor emission (the FRET signal).

- Plot the FRET ratio against the concentration of the TAMRA-labeled peptide. The resulting binding curve can be fitted to a suitable model to determine the dissociation constant (K_d).

Visualizations

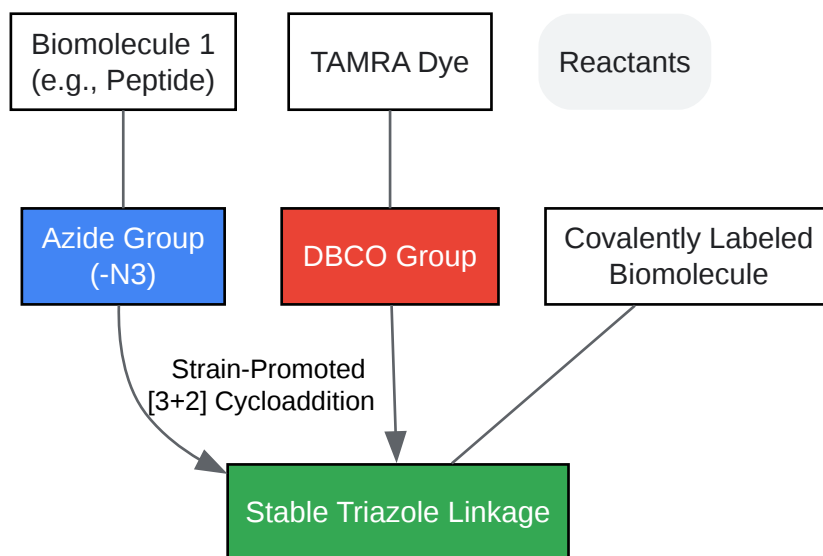
Labeling and FRET Assay Workflow



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Workflow for labeling a peptide and its use in a FRET-based interaction assay.

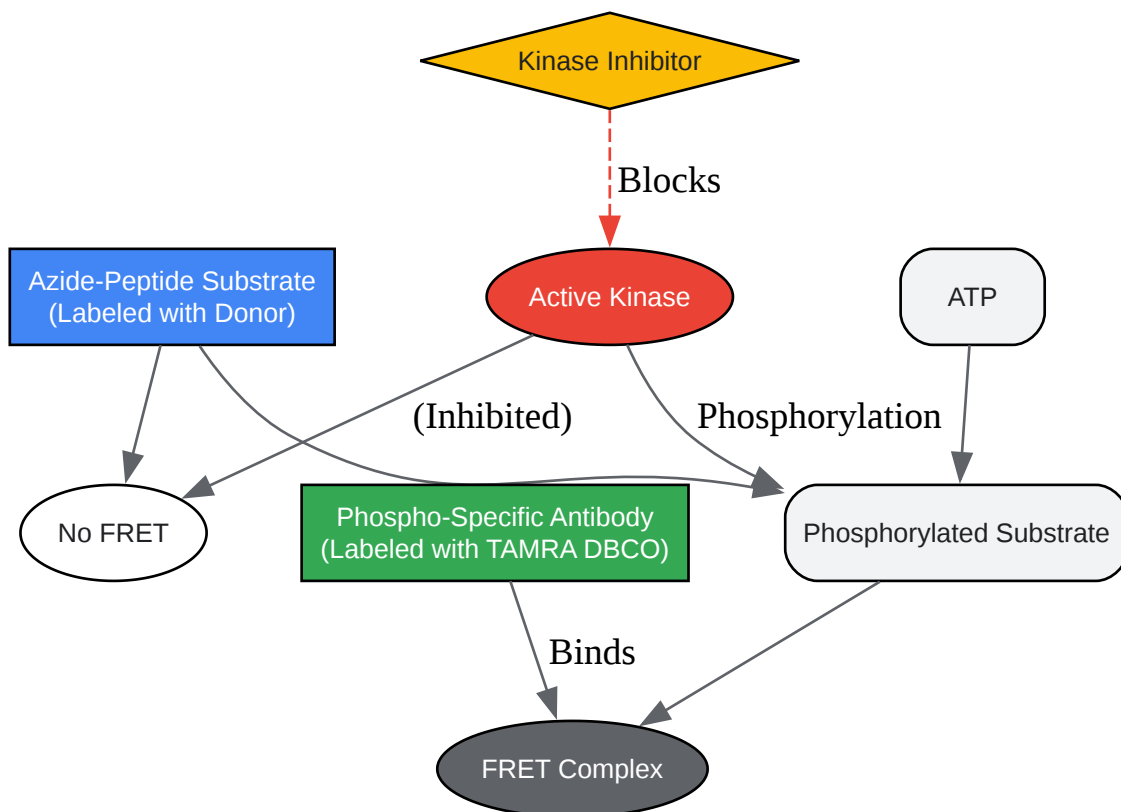
Copper-Free Click Chemistry Mechanism



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Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for labeling.

Signaling Pathway Analysis Example



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Conceptual FRET assay for monitoring kinase activity using a specific antibody.

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